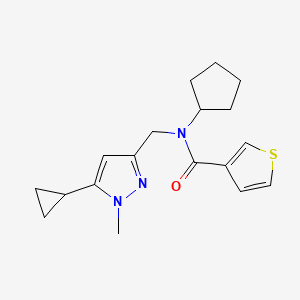
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C20H23N5OS, with a molecular weight of approximately 381.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Synthesis Pathway:
The synthesis involves several steps, including:
- Formation of the Pyrazole Ring: Achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
- Cyclopropylation: Incorporating the cyclopropyl group into the pyrazole structure.
- Coupling with Thiophene: The final step involves linking the thiophene moiety to complete the carboxamide structure.
This multi-step synthetic route allows for the precise construction of the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions modulate various biological pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation: It can bind to receptors that play critical roles in cellular signaling pathways, influencing cell proliferation and survival.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
In vitro studies have demonstrated that this compound shows potent activity against various cancer cell lines. The mechanism may involve:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth through cell cycle arrest.
A case study involving this compound reported a notable reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to reduce markers of inflammation in cellular models, potentially through the inhibition of pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5OS |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 1787880-27-6 |
| Biological Activities | Anticancer, Anti-inflammatory |
| Mechanism of Action | Enzyme inhibition, Receptor modulation |
Propriétés
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20-17(13-6-7-13)10-15(19-20)11-21(16-4-2-3-5-16)18(22)14-8-9-23-12-14/h8-10,12-13,16H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEIPYSFOGRAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














